2-Chloro-1-(6-phenylmethoxy-2-azaspiro[3.3]heptan-2-yl)propan-1-one
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Overview
Description
2-Chloro-1-(6-phenylmethoxy-2-azaspiro[3.3]heptan-2-yl)propan-1-one is a complex organic compound featuring a spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(6-phenylmethoxy-2-azaspiro[3.3]heptan-2-yl)propan-1-one typically involves multiple steps. One common approach is the ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . The reaction conditions often include the use of anhydrous solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF), with purification achieved through flash column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated systems for reaction monitoring and purification to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(6-phenylmethoxy-2-azaspiro[3.3]heptan-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-Chloro-1-(6-phenylmethoxy-2-azaspiro[3.3]heptan-2-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of spirocyclic compounds on biological systems.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 2-Chloro-1-(6-phenylmethoxy-2-azaspiro[3.3]heptan-2-yl)propan-1-one involves its interaction with specific molecular targets. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity for certain biological targets. This can lead to pronounced biological activity, making it a valuable compound for drug design .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic amino acids and derivatives, such as:
- 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid
- 2-azaspiro[3.3]heptane-6-carboxylic acid
Uniqueness
What sets 2-Chloro-1-(6-phenylmethoxy-2-azaspiro[3.3]heptan-2-yl)propan-1-one apart is its specific combination of functional groups and spirocyclic structure, which can provide unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in the field of medicinal chemistry .
Properties
IUPAC Name |
2-chloro-1-(6-phenylmethoxy-2-azaspiro[3.3]heptan-2-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c1-12(17)15(19)18-10-16(11-18)7-14(8-16)20-9-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQNANRVEJICDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2(C1)CC(C2)OCC3=CC=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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